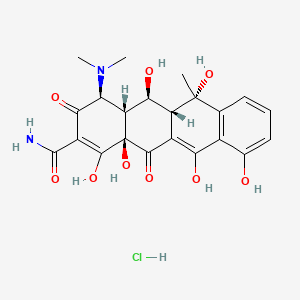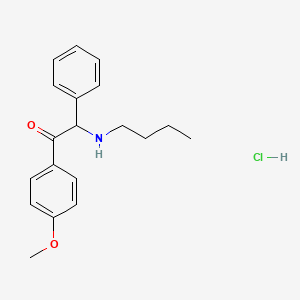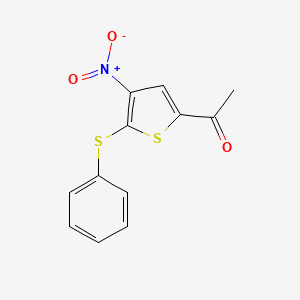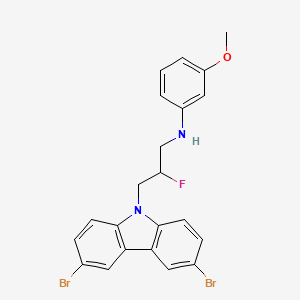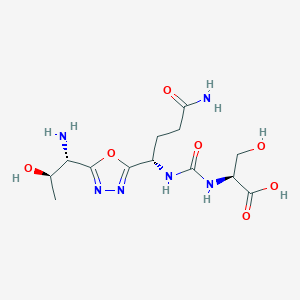
PD-1-IN-17 游离碱
描述
PD-1-IN-17 free base is an inhibitor of programmed cell death-1 (PD-1), a protein that plays a crucial role in downregulating the immune system and promoting self-tolerance . It was first reported in patent WO2015033301A1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of PD-1-IN-17 free base are not explicitly detailed in the search results. For more detailed information, databases like ChemSpider can be referred to.
科学研究应用
-
Cancer Immunotherapy
- The PD-1/PD-L1 pathway is a promising target for cancer immunotherapy .
- Antibodies targeting PD-1 or PD-L1 can rescue T cells from exhaustion and revive the immune response against cancer cells .
- Despite the success in clinical trials, the response rate of α-PD-1/PD-L1 therapy remains low for some cancers .
- Combination therapies, including α-PD-1/PD-L1 plus chemotherapy, radiotherapy, angiogenesis inhibitors, targeted therapy, other immune checkpoint inhibitors, and more, have shown superior antitumor efficacies and higher response rates .
-
Combination Therapy
- Combination therapy with other standard treatments, such as chemotherapy, radiotherapy, targeted therapy, anti-angiogenic therapy, other immunotherapies, and even diet control, has been proposed to solve the limitations of anti-PD-1/PD-L1 treatment .
- Downregulation of PD-L1 expression in the tumor microenvironment (TME) via pharmacological or gene regulation methods improves the efficacy of anti-PD-1/PD-L1 treatment .
- Surprisingly, recent preclinical studies have shown that upregulation of PD-L1 in the TME also improves the response and efficacy of immune checkpoint blockade .
-
Bifunctional or Bispecific Antibodies
- Bifunctional or bispecific antibodies containing α-PD-1/PD-L1 moiety have elicited more potent antitumor activity .
- These combination strategies simultaneously boost multiple processes in the cancer-immunity cycle, remove immunosuppressive brakes, and orchestrate an immunosupportive tumor microenvironment .
-
Immunomodulatory Strategies
- Advances of α-PD-1/PD-L1-based immunomodulatory strategies in clinical studies have been observed .
- Given the heterogeneity across patients and cancer types, individualized combination selection could improve the effects of α-PD-1/PD-L1-based immunomodulatory strategies and relieve treatment resistance .
-
Regulation of PD-L1 Expression
- Downregulation of PD-L1 expression in the tumor microenvironment (TME) via pharmacological or gene regulation methods improves the efficacy of anti-PD-1/PD-L1 treatment .
- Recent preclinical studies have shown that upregulation of PD-L1 in the TME also improves the response and efficacy of immune checkpoint blockade .
-
Role in Healthy Immune System
-
Autoimmune Diseases
-
Allergic Diseases
-
Neurological Diseases
-
Cardiovascular Diseases
未来方向
The future directions of research into PD-1-IN-17 free base and similar compounds involve understanding the mechanisms of resistance to PD-1/PD-L1 inhibitors and developing strategies to overcome this resistance . Additionally, the development of combination therapies that include PD-1/PD-L1 inhibitors is a promising area of research .
属性
IUPAC Name |
(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNQPYBWRIETFQ-XKBZYTNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PD-1-IN-17 free base | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



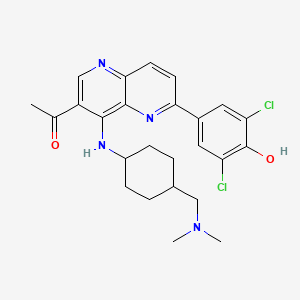
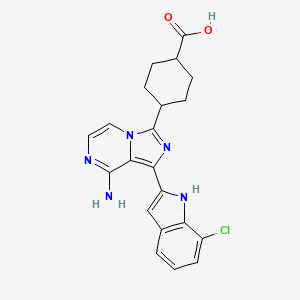

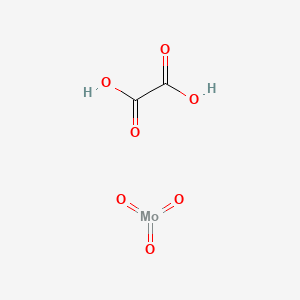
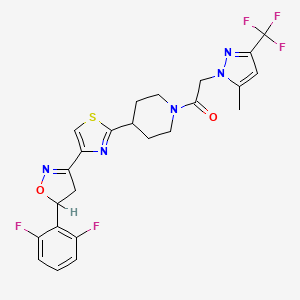
![(3E)-3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B609798.png)
